Cas no 53859-37-3 (2H-1,3,2-Oxazaphosphorin-2-amine,N,N-diethyltetrahydro-, 2-oxide)

2H-1,3,2-Oxazaphosphorin-2-amine,N,N-diethyltetrahydro-, 2-oxide structure
53859-37-3 structure
Product Name:2H-1,3,2-Oxazaphosphorin-2-amine,N,N-diethyltetrahydro-, 2-oxide
CAS-nummer:53859-37-3
MF:C7H17N2O2P
MW:192.195842504501
CID:367769
PubChem ID:100460
Update Time:2025-04-19

2H-1,3,2-Oxazaphosphorin-2-amine,N,N-diethyltetrahydro-, 2-oxide Chemische en fysische eigenschappen

Naam en identificatie

    • 2H-1,3,2-Oxazaphosphorin-2-amine,N,N-diethyltetrahydro-, 2-oxide
    • N,N-diethyl-2-oxo-1,3,2λ<sup>5</sup>-oxazaphosphinan-2-amine
    • N,N-DIETHYLCYCLOPHOSPHAMIDE
    • 2-(Diethylamino)-2H-1,3,2-oxazaphosphorinan-2-oxid
    • ASTA 7019
    • ASTA B 516
    • B 516
    • BRN 1073314
    • Dechlorcyclophosphamide
    • Didechlorocyclophosphamide
    • n,n-diethyl-1,3,2-oxazaphosphinan-2-amine 2-oxide
    • 2-(Diethylamino)-tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide
    • N,N-diethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine
    • 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(diethylamino)-, 2-oxide
    • 2-(diethylamino)-1,3,2-oxazaphosphinane 2-oxide
    • Tetrahydro-2-(diethylamino)-2H-1,3,2-oxazaphosphorine 2-oxide
    • 2H-1,2-Oxazaphosphorin-2-amine, N,N-diethyltetrahydro-, 2-oxide
    • NSC-303263
    • NSC303263
    • Asta-7019
    • diethylcyclophosphamide
    • 53859-37-3
    • 2H-1,3,2-Oxazaphosphorin-2-amine, tetrahydro-N,N-diethyl-, 2-oxide
    • NSC 303263
    • 2-(Diethylamino)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide
    • 2H-1,3,2-Oxazaphosphorin-2-amine, N,N-diethyltetrahydro-, 2-oxide
    • PC4BQ4V6GR
    • dedichlorocyclophosphamide
    • Inchi: 1S/C7H17N2O2P/c1-3-9(4-2)12(10)8-6-5-7-11-12/h3-7H2,1-2H3,(H,8,10)
    • InChI-sleutel: YYBAUAVEKFNTLT-UHFFFAOYSA-N
    • LACHT: P1(NCCCO1)(N(CC)CC)=O

Berekende eigenschappen

  • Exacte massa: 192.10291
  • Monoisotopische massa: 192.103
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 3
  • Complexiteit: 182
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.2
  • Topologisch pooloppervlak: 41.6Ų

Experimentele eigenschappen

  • Dichtheid: 1.11
  • Kookpunt: 249°Cat760mmHg
  • Vlampunt: 104.4°C
  • Brekindex: 1.473
  • PSA: 41.57
  • LogboekP: 1.77500
Aanbevolen leveranciers
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.